ATTO 532 NHS Ester: A Comprehensive Technical Guide
ATTO 532 NHS Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of ATTO 532 NHS ester, a fluorescent probe widely utilized in biological research and drug development. This document details the dye's core photophysical characteristics, provides standardized experimental protocols for its use and characterization, and illustrates key processes through diagrams.
Core Photophysical and Spectroscopic Properties
ATTO 532 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[1][2][3][4][5][6][7] The N-hydroxysuccinimide (NHS) ester functional group allows for covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and modified oligonucleotides.[1][2][3][4]
The key quantitative data for ATTO 532 NHS ester are summarized in the table below for easy reference and comparison.
| Parameter | Value | Solvent/Conditions |
| Absorption Maximum (λabs) | 532 nm | Aqueous solution |
| Emission Maximum (λem) | 552 nm | Aqueous solution |
| Molar Extinction Coefficient (εmax) | 1.15 x 105 M-1cm-1 | Aqueous solution |
| Fluorescence Quantum Yield (Φf) | 0.90 | Aqueous solution |
| Fluorescence Lifetime (τfl) | 3.8 ns | Aqueous solution |
| Correction Factor (CF260) | 0.20 | - |
| Correction Factor (CF280) | 0.09 | - |
Experimental Protocols
Detailed methodologies for the characterization and application of ATTO 532 NHS ester are provided below. These protocols are generalized and may require optimization for specific experimental systems.
Protocol 1: Protein Labeling with ATTO 532 NHS Ester
This protocol outlines the steps for the covalent labeling of proteins with ATTO 532 NHS ester.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS)
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ATTO 532 NHS ester
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
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Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
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Protein Preparation:
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Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If the protein is in an incompatible buffer, perform buffer exchange into the reaction buffer.
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-
NHS Ester Solution Preparation:
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Immediately before use, dissolve the ATTO 532 NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL).
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Labeling Reaction:
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Add a 5- to 10-fold molar excess of the ATTO 532 NHS ester solution to the protein solution.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation. Protect the reaction from light.
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-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
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-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 532 nm. The DOL can be calculated using the following formula: DOL = (A532 * εprotein) / [(A280 - (A532 * CF280)) * εdye]
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Protocol 2: Measurement of Absorption and Emission Spectra
This protocol describes how to measure the absorption and emission spectra of ATTO 532.
Materials:
-
ATTO 532 labeled conjugate or free dye
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Appropriate solvent (e.g., PBS)
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UV-Vis spectrophotometer
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Fluorometer
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Quartz cuvettes
Procedure:
-
Absorption Spectrum:
-
Prepare a dilute solution of the ATTO 532 sample in the desired solvent.
-
Using the spectrophotometer, scan a range of wavelengths (e.g., 300-700 nm) and record the absorbance. The peak absorbance will be the λabs.
-
-
Emission Spectrum:
-
Using the fluorometer, set the excitation wavelength to the determined λabs (532 nm).
-
Scan a range of emission wavelengths (e.g., 540-750 nm) and record the fluorescence intensity. The peak of this spectrum is the λem.
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Protocol 3: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol details the determination of the fluorescence quantum yield of ATTO 532 relative to a standard.
Materials:
-
ATTO 532 sample
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Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
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Solvent
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UV-Vis spectrophotometer
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Fluorometer
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Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for both the ATTO 532 sample and the standard in the same solvent.
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Measure the absorbance of each solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
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Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
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Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
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The quantum yield of the sample can be calculated using the following equation: Φf (sample) = Φf (standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard) where Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Protocol 4: Measurement of Fluorescence Lifetime
This protocol provides a general overview of measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).
Materials:
-
ATTO 532 sample
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TCSPC system with a pulsed laser source (e.g., 532 nm) and a single-photon detector.
Procedure:
-
Excite the sample with the pulsed laser.
-
The TCSPC electronics measure the time difference between the laser pulse and the detection of the first emitted photon.
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A histogram of these time differences is built up over many excitation pulses.
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The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τfl).
Visualizations
The following diagrams illustrate key concepts and workflows related to ATTO 532 NHS ester.
Caption: Workflow for labeling a biomolecule with ATTO 532 NHS ester.
Caption: Simplified Jablonski diagram illustrating fluorescence.
